molecular formula C20H21N3O3 B2861874 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide CAS No. 896356-30-2

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide

Cat. No.: B2861874
CAS No.: 896356-30-2
M. Wt: 351.406
InChI Key: REJYBFJKSWZVJX-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a quinazolinone core with a propanamide side chain, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via a multicomponent reaction involving isatoic anhydride, an amine, and an orthoester.

    Introduction of the Propanamide Side Chain: The propanamide side chain is introduced through a condensation reaction involving the quinazolinone core and the appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide is unique due to its specific structural features, such as the propanamide side chain and the presence of a methylphenyl group. These structural elements contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-6-8-15(9-7-14)10-12-21-18(24)11-13-23-19(25)16-4-2-3-5-17(16)22-20(23)26/h2-9H,10-13H2,1H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJYBFJKSWZVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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